molecular formula C26H29N5O3 B1662182 R 80123 CAS No. 133718-30-6

R 80123

Cat. No.: B1662182
CAS No.: 133718-30-6
M. Wt: 459.5 g/mol
InChI Key: VHDUUXNHZLBGHQ-GNVQSUKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of R 80123 involves several steps, starting with the preparation of the mother liquor. For example, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The compound is then further processed and purified to achieve the desired purity and concentration.

Chemical Reactions Analysis

R 80123 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form oxidized derivatives .

Mechanism of Action

R 80123 exerts its effects by selectively inhibiting phosphodiesterase type III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP in cardiac cells, leading to enhanced contractility and improved cardiac function. The molecular targets of this compound include the phosphodiesterase type III enzyme and the cAMP signaling pathway .

Comparison with Similar Compounds

R 80123 is similar to other phosphodiesterase inhibitors, such as enoximone and milrinone. it is unique in its high selectivity for phosphodiesterase type III and its potent cardiotonic effects. Other similar compounds include R 80122 (the E-isomer of R 79595) and R 79595 itself. Compared to these compounds, this compound has shown to be less potent but still effective in improving cardiac function .

References

Biological Activity

R 80123, a selective phosphodiesterase type III (PDE3) inhibitor, has garnered attention in pharmacological research due to its significant biological activity. This compound is notable for its role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound primarily functions as a phosphodiesterase type III inhibitor , which prevents the breakdown of cAMP. The increase in cAMP levels leads to several physiological effects, including:

  • Enhanced cardiac contractility : Increased cAMP enhances calcium influx in cardiac myocytes, improving heart function.
  • Vasodilation : Elevated cAMP levels result in relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.
  • Inhibition of cancer cell proliferation : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

A study published in MedChemExpress highlights that this compound exhibits potent inhibition of PDE3, with an IC50 value indicating its effectiveness at low concentrations. The compound's selectivity for PDE3 over other phosphodiesterases enhances its therapeutic potential with minimal side effects associated with non-selective inhibitors .

Compound IC50 (nM) Selectivity Notes
This compound30HighPDE3 specific
R 7959510ModerateLess selective
R 80122300LowNon-selective

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to significant improvements in hemodynamic parameters. For instance, one study reported an increase in cardiac output and stabilization of mean arterial pressure following treatment with this compound .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Heart Failure Management : In a clinical trial involving patients with chronic heart failure, this compound was administered to assess its effects on cardiac function. Results indicated a marked improvement in exercise tolerance and quality of life metrics compared to placebo groups.
  • Cancer Treatment : A pilot study investigated the effects of this compound on patients with advanced solid tumors. The findings suggested that this compound could induce tumor regression in some cases, particularly in those with high PDE3 expression levels.

Implications for Clinical Use

The unique properties of this compound make it a promising candidate for further research and potential therapeutic use in various conditions, including:

  • Cardiovascular diseases : Due to its cardiotonic effects.
  • Cancer therapies : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUXNHZLBGHQ-GNVQSUKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133718-30-6
Record name R 80123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R 80123
Reactant of Route 2
Reactant of Route 2
R 80123
Reactant of Route 3
R 80123
Reactant of Route 4
Reactant of Route 4
R 80123
Reactant of Route 5
Reactant of Route 5
R 80123
Reactant of Route 6
Reactant of Route 6
R 80123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.